molecular formula C14H11FN2 B13684080 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B13684080
M. Wt: 226.25 g/mol
InChI Key: XJRAQVXPKFDBDK-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a chemical reagent designed for research and development applications, specifically as a key intermediate in medicinal chemistry and drug discovery. This compound is part of the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are of significant interest in the development of novel therapeutic agents. Researchers utilize this and closely related structures primarily in the design and synthesis of potential PI3Kα inhibitors for cancer treatment . The imidazo[1,2-a]pyridine core is a critical pharmacophore that can mimic the hinge-binding region of ATP, allowing it to interact effectively with kinase targets like PI3Kα . The primary research value of this compound lies in its structure, which can be further functionalized. The methyl group at the 6-position and the 3-fluorophenyl group at the 2-position serve as modifiable points to explore structure-activity relationships (SAR). Substitutions at these positions are known to influence potency and selectivity in targeting oncogenic signalling pathways . Analogs of this compound have demonstrated promising antiproliferative activity against various human cancer cell lines , including non-small cell lung cancer and breast cancer cells . Handling and Safety: While a specific safety data sheet for this exact compound is not available, structurally similar imidazo[1,2-a]pyridine derivatives are classified as harmful if swallowed and are very toxic to aquatic life with long-lasting effects . Standard laboratory precautions should be followed, including the use of personal protective equipment and adequate ventilation. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3

InChI Key

XJRAQVXPKFDBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Copper-Promoted Regioselective Intermolecular Diamination of Ynamides

A prominent modern method for synthesizing 2-substituted imidazo[1,2-a]pyridines, including derivatives like 2-(3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine, involves copper(II) triflate (Cu(OTf)2)-mediated intermolecular diamination of ynamides with 2-aminopyridines under aerobic conditions.

Reaction Overview
  • Starting Materials: 2-aminopyridine derivatives (e.g., 6-methyl-2-aminopyridine) and 3-fluorophenyl-substituted ynamides.
  • Catalyst: Cu(OTf)2, typically used in stoichiometric amounts (100 mol%).
  • Solvent: Acetonitrile (MeCN) is optimal.
  • Temperature: Approximately 60 °C.
  • Atmosphere: Open air (aerobic).
  • Time: 12–24 hours.

The reaction proceeds via copper-promoted nucleophilic attack and annulation to form the imidazo[1,2-a]pyridine ring system with regioselective installation of the 3-fluorophenyl group at the 2-position and methyl substitution at the 6-position of the pyridine ring.

Substrate Scope and Regioselectivity
  • Electron-deficient aryl ynamides such as 3-fluorophenyl ynamide provide better yields (64–73%) compared to electron-rich analogs.
  • 6-Methyl-2-aminopyridine reacts smoothly but may require longer reaction times due to steric effects.
  • The reaction produces a single regioisomer with heterosubstitution at the C3 position of the imidazo[1,2-a]pyridine ring, confirmed by X-ray crystallography.
Proposed Mechanism
  • Coordination of Cu(II) to the ynamide nitrogen assists nucleophilic attack by 2-aminopyridine.
  • Formation of a copper-ketenimine intermediate.
  • Intramolecular attack by the pyridine nitrogen forms a six-membered cuprous metallacycle.
  • Reductive elimination of Cu(0) yields the imidazo[1,2-a]pyridine product.

This mechanism rationalizes the regioselectivity and the necessity of stoichiometric copper(II) for the reaction to proceed efficiently.

Classical Synthetic Routes via Imidazo[1,2-a]pyridine Intermediates

Earlier methods for synthesizing 2-substituted imidazo[1,2-a]pyridines involve multistep transformations starting from 2-phenylimidazo[1,2-a]pyridine derivatives:

  • Step 1: Aminomethylation of imidazo[1,2-a]pyridine to form a 3-dimethylamino derivative.
  • Step 2: Alkylation with methyl iodide to yield a quaternary ammonium salt.
  • Step 3: Reaction with sodium cyanide to introduce a nitrile group at the 3-position.
  • Step 4: Acid hydrolysis of the nitrile to the corresponding carboxylic acid.
  • Step 5: Activation of the acid with carbonyldiimidazole (CDI) followed by reaction with dimethylamine to form amides.

Formylation via Vilsmeier-Haack reaction and subsequent reduction and substitution steps are also employed to functionalize the imidazo[1,2-a]pyridine core.

While these classical routes provide access to various imidazo[1,2-a]pyridine derivatives, they are more laborious and less regioselective compared to the copper-catalyzed diamination of ynamides.

Comparative Analysis of Preparation Methods

Method Catalyst/Conditions Advantages Limitations Yield Range (%)
Copper-Promoted Diamination Cu(OTf)2 (100 mol%), MeCN, 60 °C, air Regioselective, mild conditions, broad substrate scope Requires stoichiometric copper, longer reaction times for sterically hindered substrates 43–73 (for fluorophenyl derivatives)
Classical Multistep Synthesis Aminomethylation, alkylation, cyanation, hydrolysis Well-established, versatile for various substitutions Multi-step, longer synthesis time, lower regioselectivity Variable, often moderate

Experimental Data Summary

Typical Procedure for Copper-Promoted Synthesis

  • Combine 1 mmol of 3-fluorophenyl-substituted ynamide with 3.5 mmol of 6-methyl-2-aminopyridine and 1 mmol of Cu(OTf)2 in 0.1 M acetonitrile.
  • Stir at 60 °C under air for 12–24 hours.
  • Monitor reaction progress by thin-layer chromatography.
  • Upon completion, concentrate under reduced pressure and purify by column chromatography.

Characterization Highlights

  • The product is isolated as a single regioisomer.
  • Confirmed by ^1H and ^13C NMR spectroscopy, with characteristic chemical shifts for the imidazo[1,2-a]pyridine core and fluorophenyl substituent.
  • High-resolution mass spectrometry confirms molecular weight.
  • Single-crystal X-ray diffraction provides definitive structural confirmation.

Chemical Reactions Analysis

Synthetic Routes for Core Functionalization

The compound can be synthesized via microwave-assisted protocols or multicomponent reactions. For example:

  • Microwave-assisted synthesis : Rapid cyclization of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation yields the imidazo[1,2-a]pyridine scaffold with fluorophenyl and methyl groups introduced via tailored precursors.

  • Three-component Aza-Friedel–Crafts alkylation : Using Y(OTf)₃ as a catalyst, imidazo[1,2-a]pyridines react with aldehydes and amines to install alkyl groups at C3 (Table 1) .

Reaction ComponentsCatalystConditionsYield (%)Reference
Imidazo[1,2-a]pyridine, aldehyde, morpholineY(OTf)₃ (20 mol%)Toluene, 110°C, 12 h72–85

Electrophilic Substitution at C3

The C3 position is highly reactive due to electron-rich aromaticity, enabling diverse functionalizations:

  • C3-Cyanation : Electrochemical oxidative cyanation using TMSCN under phosphate buffer yields 3-cyano derivatives (83–91% yields) .

  • C3-Alkylation : Y(OTf)₃-catalyzed aza-Friedel–Crafts reactions with aldehydes and secondary amines produce C3-alkylated products .

Mechanistic Pathway :

  • Lewis acid (Y(OTf)₃) activates the aldehyde to form an iminium ion.

  • Nucleophilic attack by the C3 position of imidazo[1,2-a]pyridine generates the alkylated product .

Cross-Coupling Reactions

Palladium or copper catalysis facilitates aryl/heteroaryl couplings:

  • Suzuki–Miyaura coupling : The 6-methyl group does not hinder coupling with arylboronic acids at C2 or C3 .

  • C-H Arylation : Direct arylation with aliphatic N-fluorosulfonamides under MesCOOH catalysis introduces aryl groups at C3 .

Functional Group Transformations

  • Nucleophilic Substitution : The 3-fluorophenyl group participates in SNAr reactions with amines or thiols under basic conditions.

  • Oxidation : The methyl group at C6 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ .

Photocatalytic Modifications

  • C3-Nitrosylation : Visible-light-driven nitrosylation with tert-butyl nitrite yields 3-nitroso derivatives (88–94% yields) .

Biological Activity and Derivatization

Derivatives exhibit potential as kinase inhibitors or antimicrobial agents. For example:

  • Anticancer analogs : Introduction of sulfonamide groups at C3 enhances binding to ATP pockets in kinases .

Key Data for Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.94 (d, J = 6.8 Hz, 1H, Ar-H), 7.41 (t, J = 7.3 Hz, 1H, Ar-H), 2.51 (s, 3H, CH₃) .

  • HRMS : [M + H]⁺ calcd for C₁₄H₁₂FN₂: 235.0978; found: 235.0974.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine with structurally analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Substituents, Yields, and Melting Points

Compound Name (ID) Substituent (Position) Yield (%) Melting Point (°C) Key Properties Reference
2-Phenyl-6-methylimidazo[1,2-a]pyridine (3j) Phenyl (2-position) 83 175–177 High yield; no fluorine substitution
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine* 4-Fluorophenyl (2-position) 80 N/A Anti-TB MIC: 0.03 µM (Mtb)
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine (3n) 4-Bromophenyl (2-position) 77 214–215 Higher melting point due to bromine
2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine (2d) Adamantyl (2-position) 70 98–100† Bulky substituent; potential CNS activity
2-(p-Tolyl)-6-methylimidazo[1,2-a]pyridine (3k) p-Tolyl (2-position) 87 202–204 Methyl group enhances hydrophobicity

*Hypothetical derivative inferred from .
†Converted from Kelvin (371–373 K).

Key Observations:

  • Fluorine Substitution: The 4-fluorophenyl analog (MIC = 0.03 µM against Mycobacterium tuberculosis (Mtb)) demonstrates enhanced anti-TB activity compared to non-fluorinated derivatives, likely due to improved target binding and metabolic stability . The 3-fluorophenyl isomer may exhibit distinct steric/electronic effects, though direct data are unavailable.
  • Halogen Effects : Bromine substitution (e.g., 3n) increases melting points (214–215°C) due to stronger intermolecular forces, whereas fluorine’s smaller size may reduce steric hindrance .

Table 2: Anti-TB Activity of Selected Derivatives

Compound Name (ID) Substituent (Position) MIC (µM) Mechanism of Action Reference
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide p-Tolyl (2-position) 0.004 Inhibits cytochrome bcc1 oxidase
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline (PF17) 4-Fluorophenyl (2-position) 0.03 Targets ATP synthesis in Mtb
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 3-Fluorophenyl (2-position) N/A‡ Hypothesized similar to PF17

‡No direct data available; inferred from structural analogs.

Key Insights:

  • Potency Trends : The p-tolyl derivative exhibits exceptional potency (MIC = 0.004 µM), attributed to its carboxamide group enhancing target binding . Fluorinated derivatives (e.g., PF17) retain sub-micromolar activity, underscoring fluorine’s role in optimizing pharmacokinetics.
  • Positional Effects : The 4-fluorophenyl group in PF17 likely facilitates hydrogen bonding with Mtb targets, whereas the 3-fluorophenyl isomer may alter binding pocket interactions due to meta-substitution.

Biological Activity

2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused imidazo[1,2-a]pyridine framework and a fluorophenyl substituent, has garnered attention for its biological activity and potential therapeutic applications.

  • Molecular Formula : C12_{12}H10_{10}FN
  • Molecular Weight : Approximately 226.25 g/mol
  • Structure : The compound features a fluorophenyl group at the 2-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine core.

Biological Activity

The biological activity of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to significant pharmacological effects.

  • Enzyme Modulation : The compound has been shown to modulate enzyme activity, which is critical for its therapeutic effects.
  • Receptor Binding : Its fluorophenyl substituent enhances binding affinity and selectivity towards biological targets, potentially increasing efficacy in therapeutic applications.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group is believed to enhance hydrophobic interactions and π-stacking with aromatic residues in target proteins. This modification can lead to improved binding properties compared to related compounds without fluorine substitution.

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
8-Methylimidazo[1,2-a]pyridineLacks fluorophenyl substituentMay exhibit different biological activities
2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridineContains chlorine instead of fluorinePotentially different reactivity and binding properties
2-Phenylimidazo[1,2-a]pyridineLacks both methyl and fluorine substituentsDifferences in binding affinity and selectivity

Case Studies

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-cancer properties. For instance, studies involving imidazo[1,2-a]pyridine-thiophene derivatives have identified compounds that inhibit FLT3 mutations associated with acute myeloid leukemia (AML) . In these studies, specific derivatives showed comparable anti-proliferative effects against various AML cell lines.

Example Study

In a recent study focusing on imidazo[1,2-a]pyridine derivatives:

  • Compound Tested : A derivative similar to 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine.
  • Findings : The compound exhibited potent inhibition of FLT3 and demonstrated apoptotic effects on AML cell lines .

Q & A

Q. What are the key steps in synthesizing 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves formylation of the imidazo[1,2-a]pyridine core followed by condensation with fluorophenyl derivatives. For example, phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C enable formylation of the imidazo[1,2-a]pyridine precursor. Subsequent Schiff base formation with a fluorophenylamine and reduction with sodium borohydride (NaBH₄) yields the final compound . Optimization includes controlling reaction temperature, stoichiometry of reagents (e.g., POCl₃:DMF ratio), and solvent polarity to minimize side products.

Q. How can structural characterization of this compound address ambiguities in regioselectivity or substituent positioning?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR, 2D COSY or NOESY for spatial analysis, and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For fluorophenyl positional isomers (e.g., 3- vs. 4-fluorophenyl), X-ray crystallography or computational modeling (DFT) can resolve regiochemical ambiguities by comparing experimental and calculated bond angles/electron densities .

Q. What safety precautions are critical when handling fluorinated imidazo[1,2-a]pyridines?

  • Methodological Answer : Follow protocols for handling flammable solvents (e.g., chloroform) and corrosive reagents (POCl₃). Use fume hoods, personal protective equipment (PPE), and inert atmospheres for moisture-sensitive steps. Refer to safety codes such as P210 (avoid heat/sparks) and P201/P202 (pre-experiment risk assessment) .

Advanced Research Questions

Q. How do fluorophenyl substituent positions (3- vs. 4-) influence the compound’s reactivity or biological activity?

  • Methodological Answer : Compare electronic effects (e.g., Hammett σ constants) and steric profiles of 3- vs. 4-fluorophenyl groups. For biological studies, synthesize both isomers and evaluate activity in receptor-binding assays (e.g., fluorescence polarization for protein interactions). Computational docking studies (AutoDock Vina) can predict binding affinity differences due to fluorine positioning .

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural validation?

  • Methodological Answer : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent artifacts. For overlapping signals, employ heteronuclear single-quantum coherence (HSQC) or DEPT-135 NMR. If tautomerism is suspected (common in imidazo[1,2-a]pyridines), variable-temperature NMR or isotopic labeling (e.g., ¹⁵N) can clarify dynamic equilibria .

Q. What strategies mitigate low yields in multi-step syntheses of fluorinated imidazo[1,2-a]pyridines?

  • Methodological Answer : Optimize intermediates’ purification (e.g., column chromatography with gradient elution) and employ protecting groups for sensitive functional groups. For fluorination steps, replace traditional halogenation with transition-metal-catalyzed C–H activation (e.g., Pd/Cu-mediated fluorination) to improve atom economy .

Q. How can researchers design experiments to analyze the compound’s metabolic stability or toxicity in vitro?

  • Methodological Answer : Use hepatic microsomal assays (human or rodent) with LC-MS/MS to track metabolite formation. For cytotoxicity, employ MTT or CellTiter-Glo assays on relevant cell lines (e.g., HepG2 for liver toxicity). Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate results with replicate experiments .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer : Cross-validate assay conditions (e.g., cell line authenticity, passage number, and serum-free vs. serum-containing media). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity. Meta-analysis of published data and collaborative inter-laboratory studies can resolve inconsistencies .

Q. What approaches address inconsistent fluorination efficiency in analogous imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Investigate substituent electronic effects via Hammett plots or DFT calculations. Test alternative fluorinating agents (e.g., Selectfluor vs. DAST) and monitor reaction progress with ¹⁹F NMR. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states .

Methodological Framework for Experimental Design

Q. How can a conceptual framework guide the design of studies on this compound’s mechanism of action?

  • Methodological Answer :
    Link hypotheses to established theories (e.g., structure-activity relationships for imidazo[1,2-a]pyridines in kinase inhibition). Design dose-response curves, negative/positive controls, and use CRISPR-edited cell lines to isolate target pathways. Integrate omics data (proteomics/metabolomics) for systems-level insights .

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